2-((1-(2-(m-Tolyloxy)acetyl)pyrrolidin-3-yl)oxy)isonicotinonitrile
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Description
The compound “2-((1-(2-(m-Tolyloxy)acetyl)pyrrolidin-3-yl)oxy)isonicotinonitrile” appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of various diseases .
Molecular Structure Analysis
The pyrrolidine ring in the compound is a saturated five-membered ring with one nitrogen atom . This ring is non-planar, which allows for increased three-dimensional coverage, a phenomenon called "pseudorotation" .Mechanism of Action
Target of Action
Compounds containing a pyrrolidin-2-one structure, such as pyraclostrobin , are known to have biological activity. Pyraclostrobin, for example, is a fungicide that acts as a mitochondrial cytochrome-bc1 complex inhibitor .
Mode of Action
Without specific information on this compound, it’s difficult to determine its exact mode of action. Compounds with a pyrrolidin-2-one structure can interact with biological systems in various ways .
Pharmacokinetics
Compounds with a pyrrolidin-2-one structure are known to be metabolites, which means they can be metabolized in the body .
properties
IUPAC Name |
2-[1-[2-(3-methylphenoxy)acetyl]pyrrolidin-3-yl]oxypyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-14-3-2-4-16(9-14)24-13-19(23)22-8-6-17(12-22)25-18-10-15(11-20)5-7-21-18/h2-5,7,9-10,17H,6,8,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEIZRKLQIHKIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCC(C2)OC3=NC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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